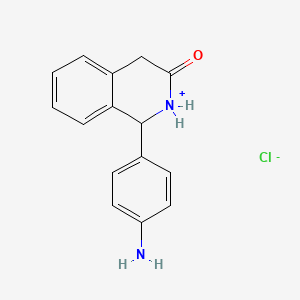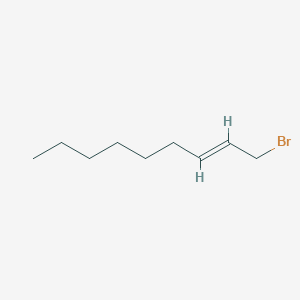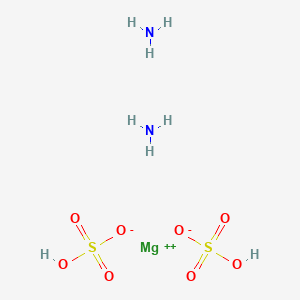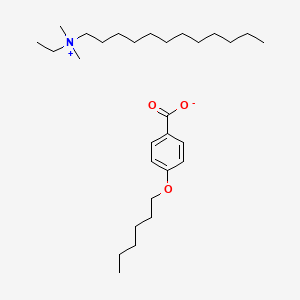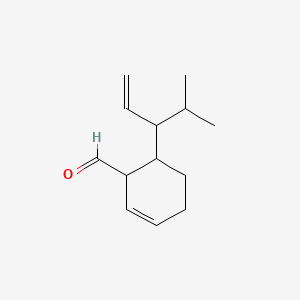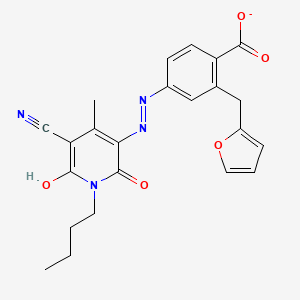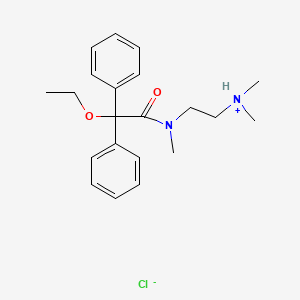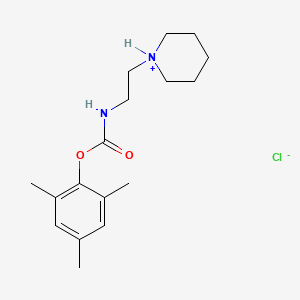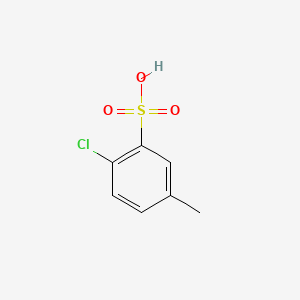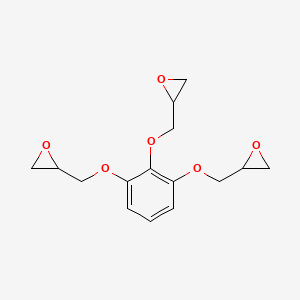
1,2,3-Tris(2,3-epoxypropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-tris-(2,3-Epoxypropoxy)benzene: is a chemical compound with the molecular formula C15H18O6 and a molecular weight of 294.30 g/mol . It is also known by its IUPAC name 2-[[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane . This compound is characterized by the presence of three epoxypropoxy groups attached to a benzene ring, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3-tris-(2,3-Epoxypropoxy)benzene can be synthesized through the reaction of pyrogallol with epichlorohydrin . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the epoxy groups. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,2,3-tris-(2,3-Epoxypropoxy)benzene follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3-tris-(2,3-Epoxypropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as or can react with the epoxy groups under mild conditions.
Major Products:
Diols: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted products: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
1,2,3-tris-(2,3-Epoxypropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 1,2,3-tris-(2,3-Epoxypropoxy)benzene primarily involves the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The molecular targets include proteins , nucleic acids , and polymers , where the epoxy groups can react with amino, hydroxyl, or thiol groups, respectively. This reactivity is exploited in various applications, such as cross-linking in polymers and modification of biomolecules .
Comparaison Avec Des Composés Similaires
- 1,3,5-tris-(2,3-Epoxypropoxy)benzene
- 1,2,4-tris-(2,3-Epoxypropoxy)benzene
Comparison: 1,2,3-tris-(2,3-Epoxypropoxy)benzene is unique due to the specific positioning of the epoxypropoxy groups on the benzene ring. This positioning influences its reactivity and the types of products formed during chemical reactions. Compared to 1,3,5-tris-(2,3-Epoxypropoxy)benzene, which has a different arrangement of epoxy groups, 1,2,3-tris-(2,3-Epoxypropoxy)benzene may exhibit different physical and chemical properties, making it suitable for specific applications .
Propriétés
Numéro CAS |
5136-53-8 |
|---|---|
Formule moléculaire |
C15H18O6 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2-[[2,3-bis(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C15H18O6/c1-2-13(19-7-10-4-16-10)15(21-9-12-6-18-12)14(3-1)20-8-11-5-17-11/h1-3,10-12H,4-9H2 |
Clé InChI |
CAXSADPQQPXXTP-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=C(C(=CC=C2)OCC3CO3)OCC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


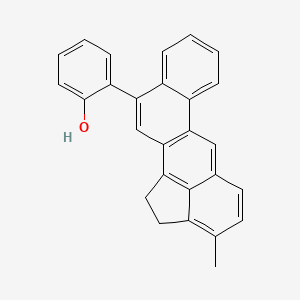
![Benzothiazolium, 3-methyl-2-[2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-, bromide](/img/structure/B13764868.png)
